molecular formula C5H4BrN5O B1384432 2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one CAS No. 1379323-68-8

2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one

Cat. No. B1384432
CAS RN: 1379323-68-8
M. Wt: 230.02 g/mol
InChI Key: IIIKKFSKRJMHNR-UHFFFAOYSA-N
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Description

“2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one” is a chemical compound with the CAS Number: 1379323-68-8 . It has a molecular weight of 230.02 . The compound is a white solid and should be stored at 0-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4BrN5O/c6-2-1-8-3-4 (12)9-5 (7)10-11 (2)3/h1H, (H3,7,9,10,12) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a white solid . It has a molecular weight of 230.02 . The InChI code for this compound is 1S/C5H4BrN5O/c6-2-1-8-3-4 (12)9-5 (7)10-11 (2)3/h1H, (H3,7,9,10,12) .

Scientific Research Applications

Antimicrobial Activity

2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one and its derivatives have been explored for their antimicrobial properties. Research has shown that some derivatives synthesized from 4-Arylidene-2-hydrazino-1-phenyl-1H-imidazolin-5(4H)-ones exhibit high antibacterial and antifungal activities. These derivatives have been compared to conventional drugs like ampicillin and amphotericin B, with some showing promising results in terms of inhibition zones and low minimum inhibitory concentration (MIC) values against bacteria and fungi (El-aal et al., 2016).

Pharmaceutical Research

In the pharmaceutical sector, imidazo[2,1-f][1,2,4]triazin-4-one derivatives are of interest due to their structural similarity to purines. They are used in the synthesis of pharmaceuticals like vardenafil. Researchers have developed novel methods to create a broad range of these derivatives, which are essential in pharmaceutical research and development (Heim-Riether & Healy, 2005).

Synthesis of Nucleosides

These compounds have been utilized in the synthesis of novel nucleosides. For instance, research involving the glycosylation of 2-[(2-methyl-1-oxopropyl)amino]imidazo[1,2-a]-1,3,5-triazin-4(8H)-one with specific bromides has led to the creation of novel nucleosides. These studies are crucial for understanding the structure and function of nucleosides in various biological processes (Glaçon & Seela, 2004).

Inhibition of Enzymes

Research into the synthesis of C-ribosyl imidazo[2,1-f][1,2,4]triazines has revealed their potential as inhibitors of enzymes like adenosine deaminase (ADA) and adenosine 5′-monophosphate deaminase (AMPDA). This research is significant for understanding and potentially treating diseases related to these enzymes (Dudfield et al., 1999).

Synthesis and Structural Analysis

Various methods have been developed for synthesizing imidazo[2,1-f][1,2,4]triazin-4-one derivatives, and their structures have been analyzed through crystallography and molecular modeling. These studies are fundamental for the development of new drugs and for understanding the physicochemical properties of these compounds (Kojić-Prodić et al., 1982).

Green Synthesis Approaches

Recent advancements include the development of environmentally friendly, efficient synthesis methods for imidazo[2,1-f][1,2,4]triazin-4-one derivatives. These green chemistry approaches are significant for sustainable and safe production of these compounds in the pharmaceutical industry (Sadek et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, and H319 . Precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

Future Directions

While specific future directions for “2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one” are not available, research into similar compounds, such as imidazopyridines, has shown promise in various areas including central nervous system, digestive system, cancer, inflammation, etc .

properties

IUPAC Name

2-amino-7-bromo-3H-imidazo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN5O/c6-2-1-8-3-4(12)9-5(7)10-11(2)3/h1H,(H3,7,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIKKFSKRJMHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=N1)C(=O)NC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one
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2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one
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2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one
Reactant of Route 6
2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one

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